5-Bromo-3-acetoxybenzofuran
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Overview
Description
5-Bromo-3-acetoxybenzofuran is a chemical compound belonging to the benzofuran family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-acetoxybenzofuran typically involves the bromination of benzofuran followed by acetylation. One common method involves the use of acetic anhydride, acetic acid, and anhydrous sodium acetate. The reaction mixture is heated to reflux for several hours, followed by extraction with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-acetoxybenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzofuran derivatives.
Oxidation: Oxidized benzofuran compounds.
Reduction: Reduced benzofuran derivatives.
Hydrolysis: 5-Bromo-3-hydroxybenzofuran.
Scientific Research Applications
5-Bromo-3-acetoxybenzofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antitumor activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-3-acetoxybenzofuran involves its interaction with various molecular targets. In the context of its antitumor activity, it is believed to interfere with cell proliferation pathways, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect key enzymes and signaling molecules involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-acetoxybenzofuran
- 5-Bromo-3-hydroxybenzofuran
- 5-Bromo-3-methoxybenzofuran
Comparison
5-Bromo-3-acetoxybenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays. For instance, the acetoxy group can influence the compound’s solubility and ability to interact with biological targets .
Properties
Molecular Formula |
C10H7BrO3 |
---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
(5-bromo-1-benzofuran-3-yl) acetate |
InChI |
InChI=1S/C10H7BrO3/c1-6(12)14-10-5-13-9-3-2-7(11)4-8(9)10/h2-5H,1H3 |
InChI Key |
WGBGPCIEMXXYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=COC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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